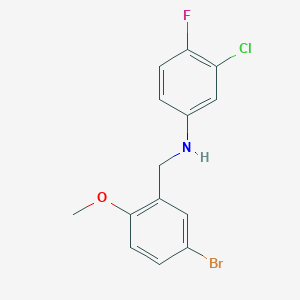![molecular formula C18H25N3O6S B5699358 ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)
ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate, also known as E-64, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various physiological processes.
Wirkmechanismus
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. The compound contains a reactive epoxide group that reacts with the thiol group of the active site cysteine residue, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has also been shown to inhibit autophagy, a cellular process that plays a crucial role in various physiological processes such as cell survival and homeostasis. Furthermore, ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the activity of calpain, a cysteine protease that plays a role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, making it a useful tool for studying the role of these enzymes in various physiological processes. Furthermore, it is a relatively stable compound, making it easy to handle and store. However, ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate also has some limitations. It is a reactive compound that can bind to other thiol-containing molecules, leading to non-specific inhibition. Additionally, ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate. One area of research is the development of more specific inhibitors of cysteine proteases that can overcome the limitations of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate. Another area of research is the study of the role of cysteine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections. Additionally, research can be done to study the effects of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate on other physiological processes such as angiogenesis and wound healing.
Synthesemethoden
The synthesis of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate involves the reaction of 4-morpholinylsulfonyl chloride with 3-(1-piperazinyl)benzoic acid ethyl ester in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate. The compound can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has been widely used in scientific research to study the role of cysteine proteases in various physiological processes such as apoptosis, autophagy, and inflammation. It has been shown to inhibit the activity of various cysteine proteases such as cathepsin B, cathepsin L, and calpain. ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
Eigenschaften
IUPAC Name |
ethyl 4-(3-morpholin-4-ylsulfonylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-2-27-18(23)20-8-6-19(7-9-20)17(22)15-4-3-5-16(14-15)28(24,25)21-10-12-26-13-11-21/h3-5,14H,2,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBCBZPLBNGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)
![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)


![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)